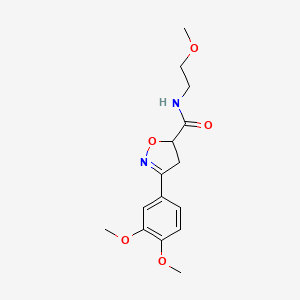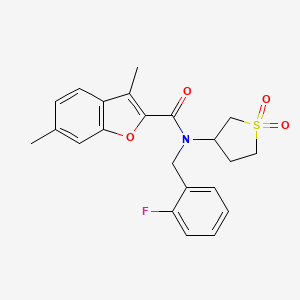![molecular formula C22H30N6O2 B11423384 8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11423384.png)
8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-METHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety attached to a purine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-METHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reductive amination of a purine derivative with a benzylpiperazine intermediate. The reaction conditions often include the use of reducing agents such as sodium cyanoborohydride in methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-METHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzylpiperazine moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-METHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating various biochemical pathways. For instance, it has been shown to exhibit reversible M2 cholinomimetic properties, affecting the contractile activity of intestinal smooth muscles .
Comparison with Similar Compounds
Similar Compounds
8-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-(2-CHLOROPHENYL)-7-HYDROXY-CHROMEN-4-ONE: This compound shares a similar benzylpiperazine moiety but differs in its core structure, which is a chromenone rather than a purine.
8-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-7-[(2-CHLOROPHENYL)METHYL]-3-METHYLPURINE-2,6-DIONE: Another related compound with a similar purine core but different substituents.
Uniqueness
The uniqueness of 8-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-METHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H30N6O2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C22H30N6O2/c1-16(2)13-28-18(23-20-19(28)21(29)24-22(30)25(20)3)15-27-11-9-26(10-12-27)14-17-7-5-4-6-8-17/h4-8,16H,9-15H2,1-3H3,(H,24,29,30) |
InChI Key |
XJOVSKVRGRMYCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-chlorophenyl)-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11423321.png)
![3-[4-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B11423325.png)
![2-[(4-chlorophenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole](/img/structure/B11423345.png)
![4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11423347.png)

![5-(Azepan-1-yl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11423369.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11423373.png)
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B11423381.png)
![N-(3-(dimethylamino)propyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11423382.png)
![3-(4-fluorobenzyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11423390.png)
![3-(4-methoxyphenyl)-8-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11423394.png)
![N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11423399.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-methylbutyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11423402.png)
